4-Pentenal, 2,2-dimethyl-5,5-diphenyl-
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Overview
Description
4-Pentenal, 2,2-dimethyl-5,5-diphenyl- is an organic compound with the molecular formula C19H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is known for its unique structure, which includes two phenyl groups and a pentenal chain, making it a subject of interest in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- typically involves the reaction of 2,2-dimethyl-4-pentenal with diphenylmethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include a controlled temperature and pressure to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- .
Chemical Reactions Analysis
Types of Reactions
4-Pentenal, 2,2-dimethyl-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield primary alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 2,2-dimethyl-5,5-diphenylpentanoic acid.
Reduction: Formation of 2,2-dimethyl-5,5-diphenylpentanol.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Scientific Research Applications
4-Pentenal, 2,2-dimethyl-5,5-diphenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl groups may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-pentenal: Lacks the diphenyl groups, making it less sterically hindered.
Benzaldehyde: Contains a single phenyl group and an aldehyde group, simpler structure.
Cinnamaldehyde: Contains a phenyl group and an α,β-unsaturated aldehyde group.
Uniqueness
4-Pentenal, 2,2-dimethyl-5,5-diphenyl- is unique due to its combination of a pentenal chain with two phenyl groups, providing distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
206978-26-9 |
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Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2,2-dimethyl-5,5-diphenylpent-4-enal |
InChI |
InChI=1S/C19H20O/c1-19(2,15-20)14-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,15H,14H2,1-2H3 |
InChI Key |
MMYKVRVCHFQPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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